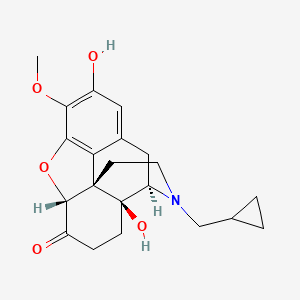
2-Hydroxy-3-O-methylnaltrexone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-O-methylnaltrexone is a metabolite of naltrexone, an opioid receptor antagonist commonly used in the treatment of alcohol and opioid dependence. The compound has a molecular formula of C21H25NO5 and a molecular weight of 371.4269 . It is characterized by its unique structure, which includes a hydroxyl group and a methoxy group attached to the naltrexone backbone.
Preparation Methods
The synthesis of 2-Hydroxy-3-O-methylnaltrexone involves several steps, starting from naltrexone. One common method includes the hydroxylation and methoxylation of naltrexone under specific reaction conditions. Industrial production methods often utilize high-performance liquid chromatography (HPLC) for the purification of the compound . The synthetic route typically involves:
Hydroxylation: Introduction of a hydroxyl group to the naltrexone molecule.
Methoxylation: Addition of a methoxy group to the hydroxylated naltrexone.
Chemical Reactions Analysis
2-Hydroxy-3-O-methylnaltrexone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Hydroxy-3-O-methylnaltrexone has several scientific research applications:
Biology: Studied for its interactions with opioid receptors and its potential effects on biological systems.
Medicine: Investigated for its role in the metabolism of naltrexone and its potential therapeutic effects.
Industry: Utilized in the quality control processes during the production of naltrexone and related compounds.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-O-methylnaltrexone involves its interaction with opioid receptors. As a metabolite of naltrexone, it retains the ability to bind to these receptors, blocking the effects of opioids. This interaction prevents the activation of the opioid receptors, thereby inhibiting the euphoric and analgesic effects of opioids . The molecular targets include the mu, kappa, and delta opioid receptors, and the pathways involved are primarily related to the inhibition of neurotransmitter release .
Comparison with Similar Compounds
2-Hydroxy-3-O-methylnaltrexone can be compared with other similar compounds, such as:
Naltrexone: The parent compound, which is also an opioid receptor antagonist.
6-β-Naltrexol: Another metabolite of naltrexone with similar properties but different metabolic pathways.
Naloxone: An opioid antagonist used to reverse opioid overdoses, with a different chemical structure and pharmacokinetic profile.
The uniqueness of this compound lies in its specific hydroxyl and methoxy substitutions, which influence its metabolic stability and interaction with opioid receptors .
Properties
CAS No. |
67829-18-9 |
|---|---|
Molecular Formula |
C21H25NO5 |
Molecular Weight |
371.433 |
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,10-dihydroxy-9-methoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7-one |
InChI |
InChI=1S/C21H25NO5/c1-26-17-14(24)8-12-9-15-21(25)5-4-13(23)19-20(21,16(12)18(17)27-19)6-7-22(15)10-11-2-3-11/h8,11,15,19,24-25H,2-7,9-10H2,1H3/t15-,19+,20+,21-/m1/s1 |
InChI Key |
YEOJRVQCDBXMRW-PSOYPTMXSA-N |
SMILES |
COC1=C(C=C2CC3C4(CCC(=O)C5C4(C2=C1O5)CCN3CC6CC6)O)O |
Synonyms |
2-Hydroxy-O3-methylnaltrexone; 17-(Cyclopropylmethyl)-4,5-epoxy-2,14-dihydroxy-3-methoxy-(5α)-morphinan-6-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















